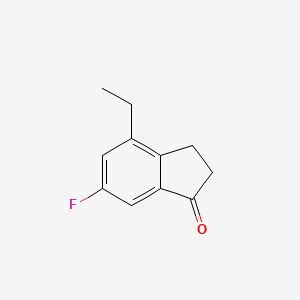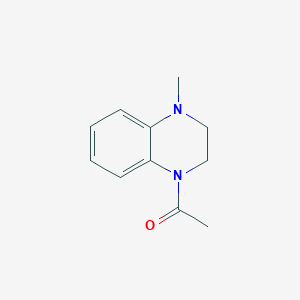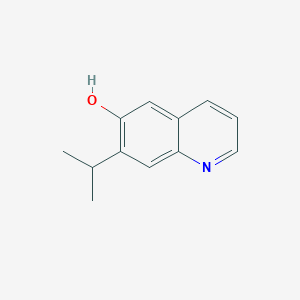
3-Chloro-1-methyl-1H-indazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1-methyl-1H-indazol-6-ol is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This specific compound features a chlorine atom at the third position, a methyl group at the first position, and a hydroxyl group at the sixth position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-1H-indazol-6-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-chloro-4-methylphenylhydrazine, the compound can be synthesized through a series of reactions including cyclization, chlorination, and hydroxylation.
Cyclization: The precursor 2-chloro-4-methylphenylhydrazine undergoes cyclization in the presence of a suitable catalyst such as copper(II) acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere to form the indazole core.
Chlorination: The resulting indazole derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the third position.
Hydroxylation: Finally, the hydroxyl group is introduced at the sixth position through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
3-Chloro-1-methyl-1H-indazol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the hydroxyl group.
Substitution: The chlorine atom at the third position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide in polar solvents.
Major Products
Oxidation: Formation of 3-chloro-1-methyl-1H-indazol-6-one.
Reduction: Formation of 1-methyl-1H-indazol-6-ol.
Substitution: Formation of 3-substituted-1-methyl-1H-indazol-6-ol derivatives.
科学的研究の応用
3-Chloro-1-methyl-1H-indazol-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Chloro-1-methyl-1H-indazol-6-ol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
1-Methyl-1H-indazol-6-ol: Lacks the chlorine atom at the third position.
3-Bromo-1-methyl-1H-indazol-6-ol: Contains a bromine atom instead of chlorine.
3-Chloro-1H-indazol-6-ol: Lacks the methyl group at the first position.
Uniqueness
3-Chloro-1-methyl-1H-indazol-6-ol is unique due to the specific combination of substituents (chlorine, methyl, and hydroxyl groups) on the indazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H7ClN2O |
|---|---|
分子量 |
182.61 g/mol |
IUPAC名 |
3-chloro-1-methylindazol-6-ol |
InChI |
InChI=1S/C8H7ClN2O/c1-11-7-4-5(12)2-3-6(7)8(9)10-11/h2-4,12H,1H3 |
InChIキー |
ZIQHTDUZSXRJJX-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC(=C2)O)C(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11909672.png)

![Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B11909677.png)
![2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B11909685.png)



